5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo-
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Overview
Description
5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and recyclability of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher efficiency and cost-effectiveness. The use of metal catalysts, nanocatalysts, and ionic liquid catalysts are common in industrial processes to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development due to its diverse biological activities.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the sulfonamide group.
2-Aminophenol: A precursor used in the synthesis of benzoxazole derivatives.
Sulfonamides: A class of compounds known for their antimicrobial properties.
Uniqueness
5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- is unique due to its combination of the benzoxazole core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
68214-73-3 |
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Molecular Formula |
C8H8N2O4S |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
N-methyl-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C8H8N2O4S/c1-9-15(12,13)5-2-3-7-6(4-5)10-8(11)14-7/h2-4,9H,1H3,(H,10,11) |
InChI Key |
IBUATCUYHGPTHF-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2 |
Origin of Product |
United States |
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